

N-methyl-N-(methylsulfonyl)glycine: A Technical Guide and Research Primer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N</i> -methyl- <i>N</i> -(methylsulfonyl)glycine
Cat. No.:	B186531

[Get Quote](#)

Disclaimer: Publicly available scientific literature on **N-methyl-N-(methylsulfonyl)glycine** is exceedingly sparse. This document summarizes the available information and provides hypothetical protocols and workflows based on established chemical and biological principles to guide potential research and development efforts.

Introduction

N-methyl-N-(methylsulfonyl)glycine is a derivative of the amino acid glycine, featuring both a methyl group and a methylsulfonyl group attached to the nitrogen atom. Its structure suggests potential applications in medicinal chemistry and drug development, as the sulfonamide group is a well-known pharmacophore. However, to date, its biological activity and therapeutic potential remain largely unexplored in published literature. This guide provides a foundational understanding of the compound and outlines hypothetical pathways for its synthesis and biological evaluation.

Chemical Identity and Properties

While extensive experimental data is not available in the literature, the basic chemical properties of **N-methyl-N-(methylsulfonyl)glycine** can be inferred from its structure.

Property	Value	Source
Molecular Formula	C4H9NO4S	Inferred
Molecular Weight	167.18 g/mol	Inferred
CAS Number	Not available	N/A
Canonical SMILES	CN(CC(=O)O)S(=O)(=O)C	Inferred

Hypothetical Synthesis Protocol

Based on general synthetic methods for N-alkylation and N-sulfonylation of amino acids, a plausible synthetic route for **N-methyl-N-(methylsulfonyl)glycine** is proposed below. This protocol is hypothetical and would require optimization.

Experimental Protocol: Two-Step Synthesis

Step 1: N-methylsulfonylation of Glycine Ethyl Ester

- **Dissolution:** Dissolve glycine ethyl ester hydrochloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- **Base Addition:** Add a non-nucleophilic base, such as triethylamine (2.2 equivalents), to the solution and stir at 0°C.
- **Sulfonylation:** Slowly add methanesulfonyl chloride (1.1 equivalents) to the reaction mixture at 0°C.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-18 hours.
- **Work-up:** Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(methylsulfonyl)glycine ethyl ester.

Step 2: N-methylation and Hydrolysis

- **Deprotonation:** Dissolve the N-(methylsulfonyl)glycine ethyl ester (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF). Add a strong base such as sodium hydride

(1.2 equivalents) portion-wise at 0°C.

- Methylation: After cessation of hydrogen evolution, add methyl iodide (1.5 equivalents) and stir the reaction at room temperature for 4-6 hours.
- Hydrolysis: Add an aqueous solution of lithium hydroxide (2 equivalents) to the reaction mixture and stir at room temperature for 12 hours to hydrolyze the ester.
- Purification: Acidify the reaction mixture with 1N HCl to a pH of approximately 2-3. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield **N-methyl-N-(methylsulfonyl)glycine**.

Step 1: N-methylsulfonylation

Glycine Ethyl Ester HCl

Dissolve in DCM + Triethylamine

Add Methanesulfonyl Chloride @ 0°C

Reaction @ RT, 12-18h

Aqueous Work-up & Extraction

N-(methylsulfonyl)glycine ethyl ester

Step 2: N-methylation & Hydrolysis

N-(methylsulfonyl)glycine ethyl ester

Dissolve in DMF + NaH @ 0°C

Add Methyl Iodide

Reaction @ RT, 4-6h

Add LiOH (aq) for Hydrolysis

Acidification & Extraction

N-methyl-N-(methylsulfonyl)glycine

[Click to download full resolution via product page](#)Hypothetical two-step synthesis of **N-methyl-N-(methylsulfonyl)glycine**.

Hypothetical Biological Screening Workflow

Given the presence of the sulfonamide moiety, a primary area of investigation for **N-methyl-N-(methylsulfonyl)glycine** would be its potential as an enzyme inhibitor. The following workflow outlines a hypothetical screening cascade.

Experimental Protocol: Enzyme Inhibition Assay

- Target Selection: Choose a panel of enzymes of therapeutic interest, for example, carbonic anhydrases, matrix metalloproteinases, or kinases.
- Primary Screening:
 - Prepare a stock solution of **N-methyl-N-(methylsulfonyl)glycine** in a suitable solvent (e.g., DMSO).
 - Perform a single-point assay at a high concentration (e.g., 10 μ M) against the selected enzyme targets using a relevant biochemical assay (e.g., fluorescence-based, colorimetric).
 - Include appropriate positive and negative controls.
 - Calculate the percent inhibition for each enzyme.
- Dose-Response and IC50 Determination:
 - For enzymes showing significant inhibition in the primary screen, perform a dose-response experiment.
 - Prepare serial dilutions of the compound and incubate with the enzyme.
 - Measure enzyme activity at each concentration.
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.
- Mechanism of Inhibition Studies:

- For promising hits, conduct kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring enzyme kinetics at varying substrate and inhibitor concentrations.

[Click to download full resolution via product page](#)

Hypothetical workflow for screening **N-methyl-N-(methylsulfonyl)glycine** as an enzyme inhibitor.

Conclusion and Future Directions

N-methyl-N-(methylsulfonyl)glycine represents an under-investigated molecule with potential for discovery in drug development. The lack of existing literature presents a unique opportunity for novel research. Future work should focus on:

- **Definitive Synthesis and Characterization:** The development and publication of a robust and reproducible synthetic route, along with full characterization of the compound.
- **Broad Biological Screening:** Evaluation of its activity against a wide range of biological targets to identify potential therapeutic applications.
- **Structure-Activity Relationship (SAR) Studies:** If biological activity is identified, the synthesis and testing of analogues to establish SAR and optimize potency and selectivity.

This technical guide serves as a starting point for researchers and scientists interested in exploring the potential of **N-methyl-N-(methylsulfonyl)glycine**. The provided hypothetical protocols and workflows offer a roadmap for initiating such investigations.

- To cite this document: BenchChem. [N-methyl-N-(methylsulfonyl)glycine: A Technical Guide and Research Primer]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b186531#n-methyl-n-methylsulfonyl-glycine-literature-review-and-summary\]](https://www.benchchem.com/product/b186531#n-methyl-n-methylsulfonyl-glycine-literature-review-and-summary)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com